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Compound of Interest

Compound Name:
Tenofovir alafenamide

monofumarate

Cat. No.: B1672339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Tenofovir alafenamide (TAF), a prodrug of the nucleotide reverse transcriptase inhibitor

tenofovir, is a critical component in the treatment of HIV-1 and chronic hepatitis B infections.

The solid-state properties of an active pharmaceutical ingredient (API) are paramount to its

stability, solubility, and bioavailability. Tenofovir alafenamide monofumarate (TAF MF) is

known to exist in multiple polymorphic forms, each possessing distinct physicochemical

characteristics. This guide provides a comparative analysis of the known polymorphic forms of

TAF MF, supported by experimental data, to aid researchers in selecting and characterizing the

optimal solid form for drug development.

Comparative Physicochemical Properties
The selection of a specific polymorphic form for development is a critical decision influenced by

a variety of factors, including thermodynamic stability, dissolution rate, and manufacturability.

The following table summarizes the key quantitative data for the different known polymorphic

forms of tenofovir alafenamide fumarate.
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Property Form I Form II Form III

Tenofovir
Alafenamid
e
Hemifumara
te (TAF HF)

Amorphous
TAF
Hemifumara
te

XRPD

Characteristic

Peaks (2θ)

5.3 ± 0.1°,

9.8 ± 0.1°,

10.4 ± 0.1°,

15.9 ± 0.1°,

16.2 ± 0.1°,

16.6 ± 0.1°[1]

[2]

7.3 ± 0.2°,

9.4 ± 0.1°,

10.1 ± 0.1°[1]

[3]

5.6 ± 0.1°,

7.3 ± 0.2°,

10.5 ± 0.1°[1]

[3]

6.9 ± 0.2°,

8.6 ± 0.2°,

10.0 ± 0.2°,

11.0 ± 0.2°,

12.2 ± 0.2°,

15.9 ± 0.2°,

16.3 ± 0.2°,

20.2 ± 0.2°,

20.8 ± 0.2°[1]

[4]

Broad halo,

no distinct

peaks[5]

DSC Thermal

Analysis

Melting Point:

119.7-121.1

°C

Onset

Endotherm:

~122.3 °C[6]

Data not

available

Onset

Endotherm:

~131 °C[4]

Glass

Transition

(Tg): Data not

available

Heat of

Fusion

(ΔHfus)

Data not

available
≥ 102.0 J/g

Data not

available

Data not

available

Not

applicable

Thermodyna

mic Stability
Metastable[1]

Considered

the most

thermodynam

ically stable

monofumarat

e form below

its melting

point[1][4]

Data not

available

Thermodyna

mically

stable[7]

Least stable

form

Solubility pH-

dependent

aqueous

solubility,

decreasing

pH-

dependent

aqueous

solubility,

decreasing

pH-

dependent

aqueous

solubility,

decreasing

pH-

dependent

aqueous

solubility,

decreasing

Generally

higher

apparent

solubility than

crystalline
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with

increasing

pH. Soluble

at low pH (pH

2.0) and

slightly

soluble up to

pH 8.0.[8][9]

with

increasing

pH. Soluble

at low pH (pH

2.0) and

slightly

soluble up to

pH 8.0.[8][9]

with

increasing

pH. Soluble

at low pH (pH

2.0) and

slightly

soluble up to

pH 8.0.[8][9]

with

increasing

pH. Soluble

at low pH (pH

2.0) and

slightly

soluble up to

pH 8.0.[8][9]

forms, but

may convert

to a more

stable, less

soluble form.

[10]

Hygroscopicit

y

Data not

available

Non-

hygroscopic

(mass

change ≤

0.5% at 0-

95% RH)[6]

Non-

hygroscopic

(mass

change ≤

0.5% at 0-

95% RH)[6]

Non-

hygroscopic

(absorbs

0.65% water

at 90% RH)

[7]

Hygroscopic

Experimental Protocols
Accurate and reproducible characterization of polymorphic forms is essential. Below are

detailed methodologies for key analytical techniques used in the study of tenofovir
alafenamide monofumarate polymorphs.

X-Ray Powder Diffraction (XRPD)
XRPD is a fundamental technique for the identification and differentiation of crystalline

polymorphs.[2][3][8]

Instrument: A conventional X-ray powder diffractometer with Bragg-Brentano geometry and a

position-sensitive detector.

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

Instrument Settings:

Voltage: 45 kV

Current: 40 mA
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Sample Preparation: A small amount of the sample powder (approximately 10-20 mg) is

gently packed into a sample holder. The surface of the powder should be smooth and level

with the holder's surface.

Data Collection:

Scan Range (2θ): 2° to 40°

Step Size: 0.02°

Scan Speed: 1°/min

Data Analysis: The resulting diffractogram is analyzed for the angular positions (2θ) and

intensities of the diffraction peaks. These are compared against known patterns for the

different polymorphic forms of TAF MF.

Differential Scanning Calorimetry (DSC)
DSC is used to measure the thermal properties of a sample, such as melting point and heat of

fusion, which are unique to each polymorph.[11][6][12]

Instrument: A calibrated differential scanning calorimeter.

Sample Preparation: 2-5 mg of the sample is accurately weighed into an aluminum pan,

which is then hermetically sealed. An empty sealed aluminum pan is used as a reference.

Experimental Conditions:

Heating Rate: 10 °C/min

Temperature Range: 25 °C to 200 °C (or a suitable range to encompass the thermal

events of interest).

Atmosphere: Inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

Data Analysis: The DSC thermogram is analyzed to determine the onset temperature and

peak maximum of endothermic (melting) or exothermic (crystallization) events. The area

under the melting peak is integrated to calculate the heat of fusion (ΔHfus).
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Thermogravimetric Analysis (TGA)
TGA measures changes in the mass of a sample as a function of temperature, providing

information on solvation, hydration, and thermal decomposition.[5][13][14]

Instrument: A calibrated thermogravimetric analyzer.

Sample Preparation: 5-10 mg of the sample is accurately weighed into a tared TGA pan

(typically platinum or alumina).

Experimental Conditions:

Heating Rate: 10 °C/min

Temperature Range: 25 °C to 300 °C (or higher if decomposition is being studied).

Atmosphere: Inert nitrogen atmosphere with a purge gas flow rate of 50 mL/min.

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The

temperature at which weight loss occurs and the magnitude of the weight loss are used to

determine the presence of volatiles (e.g., water or solvents) and the thermal stability of the

material.

Polymorphic Relationships and Transformations
The interconversion between different polymorphic forms is a critical consideration in drug

development. The following diagram illustrates the known relationships and potential

transformation pathways for tenofovir alafenamide monofumarate polymorphs. Slurrying the

metastable Form I in acetonitrile can lead to the more stable Form II.[1] The amorphous form,

being the most energetic, has the potential to convert to any of the crystalline forms under

appropriate conditions.
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Polymorphic Relationships of Tenofovir Alafenamide Monofumarate

Polymorphic Forms

Transformation Conditions
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Caption: Interconversion pathways of TAF monofumarate polymorphs.

Conclusion
The existence of multiple polymorphic forms of tenofovir alafenamide monofumarate
necessitates a thorough solid-state characterization to ensure the development of a safe,

stable, and effective drug product. This guide provides a comparative overview of the known

polymorphic forms, highlighting the superior thermodynamic stability of Form II. The provided

experimental protocols serve as a starting point for researchers to perform their own

characterization and selection studies. A comprehensive understanding of the physicochemical

properties and interconversion potential of these polymorphs is crucial for robust formulation

development and regulatory success.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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